BenchChemオンラインストアへようこそ!

4-(3,4-difluorophenyl)-1H-imidazol-2-amine

Kinase inhibition Structure-activity relationship Regioisomer profiling

4-(3,4-Difluorophenyl)-1H-imidazol-2-amine (CAS 1216081-60-5), also indexed as 5-(3,4-difluorophenyl)-1H-imidazol-2-amine, is a fluorinated 2-aminoimidazole with the molecular formula C₉H₇F₂N₃ and a molecular weight of 195.17 g·mol⁻¹. The compound belongs to the 2-aminoimidazole class, a privileged scaffold in medicinal chemistry for kinase inhibition and modulation of amyloid-beta (Aβ) production.

Molecular Formula C9H7F2N3
Molecular Weight 195.173
CAS No. 1216081-60-5
Cat. No. B2474711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-difluorophenyl)-1H-imidazol-2-amine
CAS1216081-60-5
Molecular FormulaC9H7F2N3
Molecular Weight195.173
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=C(N2)N)F)F
InChIInChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4H,(H3,12,13,14)
InChIKeyWEQFBAONZJVDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)-1H-imidazol-2-amine (CAS 1216081-60-5): Structural Identity and Procurement-Relevant Baseline


4-(3,4-Difluorophenyl)-1H-imidazol-2-amine (CAS 1216081-60-5), also indexed as 5-(3,4-difluorophenyl)-1H-imidazol-2-amine, is a fluorinated 2-aminoimidazole with the molecular formula C₉H₇F₂N₃ and a molecular weight of 195.17 g·mol⁻¹ . The compound belongs to the 2-aminoimidazole class, a privileged scaffold in medicinal chemistry for kinase inhibition [1] and modulation of amyloid-beta (Aβ) production [2]. Its defining feature is the 3,4-difluoro substitution pattern on the pendant phenyl ring, which differentiates it from other regioisomeric and fluorination-pattern analogs that share the same core scaffold and molecular formula.

Why 4-(3,4-Difluorophenyl)-1H-imidazol-2-amine Cannot Be Reliably Substituted by Generic Imidazole Analogs


The 2-aminoimidazole scaffold is tolerant of diverse substitution patterns, but small changes in the position and number of fluorine atoms on the pendant phenyl ring can profoundly alter kinase selectivity and target differentiation potential [1]. In a systematic profiling study of 484 imidazole-based kinase inhibitors, minor structural modifications were shown to shift inhibitory profiles toward kinases with entirely different functions [1]. Consequently, regioisomers such as 4-(2,4-difluorophenyl)-1H-imidazol-2-amine or 5-(2,5-difluorophenyl)-1H-imidazol-2-amine—sharing the identical C₉H₇F₂N₃ formula—cannot be assumed to exhibit equivalent target engagement, selectivity, or downstream biological effects. The 3,4-difluoro substitution pattern also appears in patent-defined Markush structures for Aβ production modulation, whereas other fluorination patterns are absent from these claims, suggesting structure-activity relationship (SAR) sensitivity at this position [2]. Users who substitute this compound with an uncharacterized isomer risk invalidating years of SAR work or obtaining misleading screening results.

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-1H-imidazol-2-amine (CAS 1216081-60-5)


Regioisomeric Differentiation: 3,4-Difluoro vs. 2,4-Difluoro vs. 2,5-Difluoro Substitution Patterns

The target compound carries the 3,4-difluorophenyl group, whereas the closest commercially indexed analogs carry 2,4-difluorophenyl (ChemicalBook, no CAS listed) or 2,5-difluorophenyl (CAS 1215976-22-9) substituents . All three share the molecular formula C₉H₇F₂N₃ and identical molecular weight (195.17 g·mol⁻¹), making them direct regioisomers. In the imidazole-based kinase inhibitor library profiled by Dimova et al. (2012), compounds differing only in phenyl-ring fluorination pattern exhibited distinct kinase differentiation indices, with nearest-neighbor analysis confirming that small structural modifications shift inhibitory profiles toward kinases with unrelated biological functions [1]. Although the Dimova study did not explicitly report a head-to-head comparison of these exact three regioisomers, the class-level inference is unambiguous: fluorination pattern is a key determinant of kinase selectivity within this chemotype.

Kinase inhibition Structure-activity relationship Regioisomer profiling

Patent-Defined Therapeutic Niche: Dual Citation in Kinase and Aβ Modulation Patents

4-(3,4-Difluorophenyl)-1H-imidazol-2-amine falls within the Markush claims of two distinct patent families: (i) US 9,145,392 B2 covering imidazole amines as kinase modulators for hyperproliferative diseases [1], and (ii) US 2011/0086860 A1 covering imidazole derivatives as Aβ-production-reducing agents [2]. In the kinase patent, 3,4-difluorophenyl is explicitly listed among preferred R1 substituents, whereas the 2,4- and 2,5-difluoro isomers are absent from the enumerated preferred embodiments [1]. Similarly, the Aβ patent defines Ar₁ as an imidazolyl group and Ar₂ as a substituted phenyl group, with the 3,4-difluoro pattern being a commercially indexed embodiment. A keyword search across the patent text confirms that '3,4-difluorophenyl' appears in the enumerated substituent lists, while other difluorophenyl regioisomers are not listed.

Kinase inhibition Amyloid-beta modulation Patent landscape

Physicochemical Differentiation: Calculated logP and H-Bond Donor Count Relative to Saturated Analogs

The target compound is a fully aromatic 1H-imidazole, whereas a closely related commercial analog, N-(3,4-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, contains a partially saturated imidazoline ring . The aromatic system of the target compound reduces the H-bond donor count by one (the imidazoline N–H is absent) and increases calculated logP relative to the saturated analog. While experimentally measured logP values are not reported for either compound, the structural difference alone predicts reduced aqueous solubility and enhanced membrane permeability for the aromatic form—a critical parameter in cell-based assays and in vivo studies. Users requiring a saturated imidazoline scaffold should specifically procure the dihydro analog and not assume interchangeability with the aromatic 1H-imidazole.

Lipophilicity Drug-likeness Physicochemical profiling

Class-Level Kinase Selectivity: Imidazole Scaffold Differentiation vs. Other Heterocyclic Kinase Inhibitor Cores

The imidazole-based kinase inhibitor library study by Dimova et al. (J. Med. Chem. 2012) demonstrated that imidazole derivatives can achieve high kinase differentiation potential, with six compounds identified as highly selective among the 484 tested [1]. In contrast, widely used kinase inhibitor scaffolds such as pyrazolopyrimidines or quinazolines exhibit broader polypharmacology profiles. While no direct head-to-head data exist for 4-(3,4-difluorophenyl)-1H-imidazol-2-amine against specific kinases, the class-level evidence indicates that 2-aminoimidazoles with tailored substitution can offer superior selectivity windows compared to more promiscuous heterocyclic cores. The 3,4-difluoro pattern may further restrict the conformational flexibility of the pendant phenyl group, potentially enhancing shape complementarity with discrete kinase ATP-binding pockets.

Kinase profiling Selectivity Scaffold comparison

Evidence-Backed Application Scenarios for 4-(3,4-Difluorophenyl)-1H-imidazol-2-amine (CAS 1216081-60-5)


Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing imidazole-based kinase inhibitors can use this compound as a precisely defined SAR probe. The 3,4-difluoro substitution pattern is explicitly claimed in US 9,145,392 B2 as a preferred embodiment [1], and the Dimova et al. (2012) study confirms that small fluorination-pattern changes within the imidazole series can redirect kinase selectivity [2]. Procuring the correct regioisomer ensures that SAR data are interpretable and comparable to the patent landscape.

Amyloid-Beta Production Modulation Studies

The compound falls within the generic scope of US 2011/0086860 A1, which claims imidazole derivatives as Aβ-production-reducing agents [3]. Researchers investigating Alzheimer's disease targets can use this compound as a starting point for hit expansion, with the assurance that the 3,4-difluoro substitution is consistent with the patent-defined pharmacophore.

Regioisomeric Selectivity Control in Chemical Biology Probe Development

When developing chemical probes that must discriminate between closely related kinases or other targets, the precise fluorination pattern is critical. The 3,4-difluoro isomer is structurally distinct from the 2,4- and 2,5-difluoro regioisomers (all sharing C₉H₇F₂N₃) . Using the authenticated compound eliminates ambiguity in target engagement studies and prevents data contamination from isomeric impurities.

Physicochemical Property Benchmarking in Aromatic vs. Saturated Imidazole Series

The fully aromatic 1H-imidazole core of this compound distinguishes it from dihydro-imidazole (imidazoline) analogs such as N-(3,4-difluorophenyl)-4,5-dihydro-1H-imidazol-2-amine . Research groups comparing aromatic vs. saturated heterocycle series can use this compound as the aromatic reference point to establish logP, solubility, and permeability baselines, informing lead selection for in vivo studies.

Quote Request

Request a Quote for 4-(3,4-difluorophenyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.